IKK 16

説明

特性

IUPAC Name |

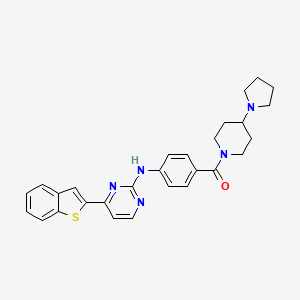

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZJBXAPRCVCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429553 | |

| Record name | IKK Inhibitor VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873225-46-8 | |

| Record name | IKK Inhibitor VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 873225-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

IKK 16: A Selective IKKβ Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

IKK 16 is a potent and selective inhibitor of IκB kinase (IKK), with a primary focus on the IKKβ subunit. This molecule has emerged as a valuable tool in preclinical research for investigating the role of the canonical NF-κB signaling pathway in various pathological conditions. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer. This compound's ability to selectively target IKKβ allows for the precise dissection of this pathway's functions. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of IKKβ.[1] By binding to the ATP-binding pocket of the IKKβ kinase domain, it prevents the phosphorylation of IκBα. In the canonical NF-κB pathway, the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα are critical steps for the activation of the NF-κB complex (typically a heterodimer of p65/RelA and p50). Once freed from IκBα, the NF-κB complex translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α. By inhibiting IKKβ-mediated IκBα phosphorylation, this compound effectively blocks the downstream activation of NF-κB and the subsequent expression of inflammatory mediators.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference(s) |

| IKKβ (IKK2) | 40 | Cell-free kinase assay | [1][2][3] |

| IKK complex | 70 | Cell-free kinase assay | [1][2][3] |

| IKKα (IKK1) | 200 | Cell-free kinase assay | [1][2][3] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Off-Target Kinase | IC50 (nM) | Reference(s) |

| LRRK2 | 50 | [1][3] |

| PKD1 | 153.9 | [3] |

| PKD2 | 115 | [3] |

| PKD3 | 99.7 | [3] |

Signaling Pathway and Experimental Workflows

Canonical NF-κB Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for this compound.

Caption: Canonical NF-κB signaling pathway and this compound inhibition.

Experimental Workflow: In Vitro IKKβ Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of this compound.

Caption: Workflow for an in vitro IKKβ kinase assay.

Experimental Protocols

In Vitro IKKβ Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and provides a general framework for determining the IC50 of this compound.

Materials:

-

Recombinant human IKKβ enzyme

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

IKKβ-specific peptide substrate (e.g., a peptide containing the IκBα phosphorylation sites)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)

-

White, opaque 96-well microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer.

-

Prepare a solution of IKKβ enzyme in 1X kinase assay buffer. The final concentration will need to be optimized for the specific enzyme batch and assay conditions.

-

Prepare a solution of the peptide substrate and ATP in 2X kinase assay buffer. The ATP concentration should be at or near the Km for IKKβ.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in 1X kinase assay buffer.

-

-

Assay Setup:

-

Add 5 µL of each this compound dilution to the wells of a 96-well plate. Include wells with vehicle (DMSO) as a positive control and wells without enzyme as a negative control.

-

Add 10 µL of the IKKβ enzyme solution to each well (except the negative control wells).

-

Add 10 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data to the positive control (vehicle-treated) wells.

-

Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Phospho-IκBα

This protocol describes how to assess the effect of this compound on the phosphorylation of IκBα in cultured cells.

Materials:

-

Cell line responsive to NF-κB activation (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., TNF-α, IL-1β)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and an antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total IκBα and a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and loading control signals.

-

In Vivo Inhibition of LPS-Induced TNF-α Release

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse model of endotoxemia.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound administration (e.g., a solution containing DMSO, PEG400, and saline)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Mouse TNF-α ELISA kit

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge (e.g., 1 hour).

-

-

LPS Challenge:

-

Inject the mice with a sublethal dose of LPS to induce a systemic inflammatory response.

-

-

Blood Collection:

-

At a time point corresponding to the peak of TNF-α production (e.g., 1.5-2 hours after LPS challenge), collect blood samples from the mice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

TNF-α Measurement:

-

Measure the concentration of TNF-α in the plasma samples using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the plasma TNF-α levels between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect of the compound.

-

Conclusion

This compound is a well-characterized, selective inhibitor of IKKβ that serves as an indispensable tool for investigating the canonical NF-κB signaling pathway. Its utility in both in vitro and in vivo models allows for a thorough examination of the roles of IKKβ in health and disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery efforts aimed at targeting the NF-κB pathway. Further characterization of its broader kinase selectivity profile will enhance its utility and provide a more complete understanding of its pharmacological properties.

References

Investigating the Cellular Targets of IKK 16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known cellular targets of IKK 16, a potent and selective IκB kinase (IKK) inhibitor. This document summarizes key quantitative data, details experimental protocols for target identification and validation, and provides visual representations of relevant signaling pathways and experimental workflows. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound in their studies and explore its therapeutic potential.

Core Cellular Targets and In Vitro Potency of this compound

This compound has been demonstrated to be a multi-targeted kinase inhibitor, with its primary targets being members of the IκB kinase (IKK) family. Additionally, it exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms. The in vitro potency of this compound against these targets is summarized below.

| Target Family | Specific Target | IC50 (nM) | Assay Type | Reference |

| IκB Kinase (IKK) | IKKβ (IKK-2) | 40 | Cell-free | [1][2][3][4] |

| IKK complex | 70 | Cell-free | [1][2][3][4] | |

| IKKα (IKK-1) | 200 | Cell-free | [1][2][3][4] | |

| Leucine-rich repeat kinase 2 (LRRK2) | LRRK2 | 50 | In vitro kinase assay | [1][2] |

| Protein Kinase D (PKD) | PKD1 | 153.9 | Radiometric PKD kinase assay | [3][5][6] |

| PKD2 | 115 | Radiometric PKD kinase assay | [3][5][6] | |

| PKD3 | 99.7 | Radiometric PKD kinase assay | [3][5][6] |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of the canonical NF-κB signaling pathway. By targeting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB dimers in the cytoplasm, inhibiting their translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments to identify and validate the cellular targets of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against a purified kinase.

a. Radiometric PKD Kinase Assay (as performed with this compound)[5][6]

-

Materials:

-

Recombinant human PKD1, PKD2, or PKD3 protein.

-

Peptide substrate (e.g., derived from HDAC-5).

-

This compound (10-point concentration curve).

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP.

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant PKD isoform, the peptide substrate, and the appropriate concentration of this compound in kinase buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

-

b. General In Vitro IKK Kinase Assay

-

Materials:

-

Purified IKK complex (IKKα, IKKβ, and NEMO).

-

Recombinant GST-IκBα (as substrate).

-

This compound.

-

Kinase assay buffer.

-

[γ-³²P]ATP.

-

SDS-PAGE gels and blotting apparatus.

-

Phosphorimager.

-

-

Procedure:

-

Incubate the purified IKK complex with varying concentrations of this compound in kinase assay buffer.

-

Add recombinant GST-IκBα and [γ-³²P]ATP to start the reaction.

-

After incubation, stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Expose the membrane to a phosphor screen and visualize the phosphorylated GST-IκBα using a phosphorimager.

-

Quantify the band intensities to determine the level of inhibition.

-

Chemical Proteomics for Target Identification

This approach utilizes affinity-based methods to identify the cellular binding partners of this compound in a complex proteome.

-

Materials:

-

This compound analog suitable for immobilization (e.g., with a linker arm).

-

Affinity chromatography resin (e.g., NHS-activated sepharose).

-

Cell lysate from the desired cell line or tissue.

-

Lysis buffer.

-

Wash buffers of varying stringency.

-

Elution buffer (e.g., containing a high concentration of free this compound or a denaturant).

-

LC-MS/MS instrumentation.

-

-

Procedure:

-

Immobilization: Covalently couple the this compound analog to the affinity resin.

-

Affinity Chromatography:

-

Incubate the cell lysate with the this compound-immobilized resin to allow for binding of target proteins.

-

Wash the resin extensively with wash buffers to remove non-specific binders.

-

Elute the specifically bound proteins using the elution buffer.

-

-

Protein Identification:

-

Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

-

Immunoprecipitation of the IKK Complex

This protocol is used to isolate the endogenous IKK complex to study its composition and post-translational modifications in the presence of this compound.

-

Materials:

-

Cells treated with or without this compound and a stimulus (e.g., TNF-α).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Antibody against a component of the IKK complex (e.g., anti-IKKγ/NEMO).

-

Protein A/G agarose beads.

-

Wash buffer.

-

Elution buffer or SDS-PAGE loading buffer.

-

Western blot reagents.

-

-

Procedure:

-

Lyse the treated and untreated cells.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the anti-IKKγ antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific interactions.

-

Elute the IKK complex from the beads.

-

Analyze the components of the immunoprecipitated complex by western blotting using antibodies against IKKα, IKKβ, and other potential interacting partners.

-

Western Blot Analysis of NF-κB Pathway Activation

This method is used to assess the functional consequence of this compound treatment on the NF-κB signaling pathway.

-

Materials:

-

Cells treated with this compound and stimulated with an NF-κB activator (e.g., TNF-α).

-

Lysis buffer.

-

Primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Prepare whole-cell lysates from the treated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and degradation.

-

Conclusion

This compound is a valuable research tool for dissecting the roles of the IKK complex, LRRK2, and PKD in various cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the cellular targets and mechanisms of action of this compound. A thorough understanding of its target profile is crucial for its potential development as a therapeutic agent for inflammatory diseases and cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]

- 5. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on IKK 16 in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of IKK 16, a potent and selective inhibitor of the IκB kinase (IKK) complex. This document summarizes key quantitative data, details experimental protocols for cell-based assays, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

This compound has been characterized as a selective inhibitor of the IKK complex, demonstrating varying potency against different isoforms and related kinases. Its inhibitory effects have also been quantified in cell-based functional assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| IKKβ (IKK2) | 40[1][2][3] | Cell-free |

| IKK complex | 70[1][2][3] | Cell-free (isolated from HeLa cells)[1] |

| IKKα (IKK1) | 200[1][2][3] | Cell-free |

| LRRK2 | 50[1][2] | Cell-free |

Table 2: Cellular Inhibitory Activity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

| Cellular Effect | IC50 (µM) | Experimental Condition |

| Inhibition of IκBα degradation | 1.0[4] | TNF-α stimulated |

| Inhibition of E-selectin expression | 0.5[4] | TNF-α stimulated |

| Inhibition of ICAM-1 expression | 0.3[4] | TNF-α stimulated |

| Inhibition of VCAM-1 expression | 0.3[4] | TNF-α stimulated |

Signaling Pathway of this compound Action

This compound primarily targets the canonical NF-κB signaling pathway. In this pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This compound, by directly inhibiting the kinase activity of the IKK complex, prevents the initial phosphorylation of IκBα, thereby blocking the entire downstream cascade.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are representative protocols for key in vitro experiments involving this compound. These are based on published methodologies and standard cell biology techniques.

Cell Culture

-

Cell Lines:

-

HUVEC (Human Umbilical Vein Endothelial Cells): Cultured in Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[5]

-

HCT116 (Human Colorectal Carcinoma Cells): Maintained in McCoy's 5A medium supplemented with 10% FBS, penicillin, and streptomycin.

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[5]

Western Blot Analysis of IκBα Degradation

This protocol details the assessment of this compound's ability to inhibit TNF-α-induced IκBα degradation in HCT116 cells.[3]

-

Cell Seeding: Plate HCT116 cells in 6-well plates and grow to 80-90% confluency.

-

Inhibitor Pre-treatment: Treat cells with this compound (e.g., 20 µM) or DMSO (vehicle control) for 2 hours.[3]

-

Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the culture medium for 15-30 minutes.

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against IκBα (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Caption: Workflow for Western Blot Analysis.

Adhesion Molecule Expression Assay in HUVECs

This protocol describes a method to quantify the effect of this compound on the expression of cell surface adhesion molecules in HUVECs using cell-based ELISA or flow cytometry.

-

Cell Seeding: Plate HUVECs in 96-well plates (for ELISA) or 6-well plates (for flow cytometry) and grow to confluence.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells and incubate for 4-6 hours to induce the expression of adhesion molecules.

-

Detection (Cell-based ELISA):

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the wells with PBS.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against ICAM-1, VCAM-1, or E-selectin for 2 hours at room temperature.

-

Wash with PBS.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash with PBS.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

-

Detection (Flow Cytometry):

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with FACS buffer (PBS with 1% BSA).

-

Incubate the cells with fluorochrome-conjugated primary antibodies against ICAM-1, VCAM-1, or E-selectin for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze using a flow cytometer.

-

Conclusion

The preliminary cell culture studies of this compound demonstrate its potent and selective inhibition of the IKK complex, leading to the effective suppression of the NF-κB signaling pathway. This is evidenced by the inhibition of IκBα degradation and the subsequent reduction in the expression of pro-inflammatory adhesion molecules in endothelial cells. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for inflammatory diseases.

References

IKK 16: A Potent and Selective IKK Inhibitor for NF-κB Pathway Modulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway, a critical mediator of immune and inflammatory responses. Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including inflammatory disorders and cancer, making the IKK complex a prime therapeutic target. This technical guide provides an in-depth overview of IKK 16, a potent and selective inhibitor of the IKK complex. We will delve into its mechanism of action, key experimental data, and the methodologies used for its characterization.

Mechanism of Action

This compound is a selective inhibitor of IκB kinase (IKK), with its primary targets being IKKα and IKKβ, the catalytic subunits of the IKK complex.[1][2] The IKK complex, which also includes the regulatory subunit NEMO (IKKγ), is responsible for phosphorylating the inhibitor of κB (IκB) proteins.[3][4] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation.[3] The degradation of IκB releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and immune response genes.[4][5] this compound exerts its inhibitory effect by blocking the kinase activity of IKKα and IKKβ, thereby preventing IκB phosphorylation and degradation, and ultimately suppressing NF-κB-mediated gene transcription.

Quantitative Data: Potency and Selectivity

This compound has been characterized through a series of in vitro and cell-based assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| IKKα (IKK1) | 200 | Cell-free | [1][2][6] |

| IKKβ (IKK2) | 40 | Cell-free | [1][2][6] |

| IKK complex | 70 | Cell-free | [1][2][6] |

| LRRK2 | 50 | Cell-free | [2][6] |

| PKD1 | 153.9 | Cell-free | [6] |

| PKD2 | 115 | Cell-free | [6] |

| PKD3 | 99.7 | Cell-free | [6] |

Table 2: Cellular Activity of this compound

| Cellular Effect | IC50 (µM) | Cell Type | Reference |

| Inhibition of E-selectin expression | 1.0 | HUVEC | |

| Inhibition of ICAM expression | 0.5 | HUVEC | |

| Inhibition of VCAM expression | 0.3 | HUVEC | |

| Inhibition of TNF-α-stimulated IκB degradation | 0.3 | HUVEC |

Signaling Pathway and Experimental Workflow Diagrams

Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

Caption: Canonical NF-κB signaling pathway and this compound inhibition point.

Experimental Workflow for IKK Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of an IKK inhibitor like this compound.

Caption: A typical experimental workflow for characterizing an IKK inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

In Vitro IKKβ Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified IKKβ kinase.

Methodology:

-

Reaction Setup: The kinase reaction is performed in a multi-well plate format. Each well contains recombinant human IKKβ enzyme, a specific peptide substrate (e.g., IKKtide), and ATP in a kinase reaction buffer.

-

Compound Incubation: this compound is serially diluted and added to the reaction wells. A control with no inhibitor (DMSO vehicle) is included. The reaction is incubated at room temperature to allow for ATP consumption by the kinase.

-

ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular IκBα Degradation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit TNF-α-induced IκBα degradation in a cellular context.

Methodology:

-

Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines are cultured to confluency. The cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified time.

-

Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as TNF-α, for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.

-

Cell Lysis and Protein Quantification: After stimulation, the cells are washed and lysed to extract total cellular proteins. The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for IκBα. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection and Analysis: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the IκBα band is quantified and normalized to the loading control to determine the extent of degradation.

NF-κB (p65) Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of TNF-α-induced nuclear translocation of the NF-κB p65 subunit by this compound.

Methodology:

-

Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate. They are pre-treated with different concentrations of this compound followed by stimulation with TNF-α.

-

Fixation and Permeabilization: After treatment, the cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Immunostaining: The cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

Imaging and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope or a high-content imaging system. The nuclear and cytoplasmic fluorescence intensity of p65 is quantified for a large number of cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of p65 translocation and its inhibition by this compound.

In Vivo Efficacy

This compound has demonstrated efficacy in animal models of inflammation and sepsis. In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, treatment with this compound resulted in a significant reduction in the release of TNF-α. Furthermore, in a mouse model of polymicrobial sepsis, administration of this compound attenuated multiple organ dysfunction, including cardiac and renal dysfunction, and reduced lung inflammation.[7][8][9] These in vivo studies highlight the therapeutic potential of this compound in treating inflammatory conditions.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the IKK complex. Its ability to effectively block the canonical NF-κB signaling pathway has been demonstrated through a variety of in vitro and in vivo experiments. The comprehensive data on its potency, selectivity, and cellular and in vivo activity make this compound a valuable tool for researchers investigating the role of the NF-κB pathway in health and disease, and a promising lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Core Principles of NF-κB Inhibition by IKK 16

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immunity, and cell survival.[1] Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers, making it a prime therapeutic target.[2] The IκB kinase (IKK) complex is the central regulator of the canonical NF-κB pathway, and its inhibition presents a key strategy for therapeutic intervention.[3][4] This document provides a detailed examination of IKK 16, a selective inhibitor of the IKK complex. We will explore the fundamental mechanisms of the NF-κB pathway, the specific mode of action of this compound, its inhibitory profile, and the detailed experimental protocols used to characterize its activity.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a tightly regulated signaling cascade that responds to a variety of stimuli, including proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][5] In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα.[6]

Upon stimulation, the pathway converges on the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[7] The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα on specific serine residues. This phosphorylation event marks IκBα for polyubiquitination and subsequent degradation by the 26S proteasome.[3][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate into the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, initiating the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.[1][9]

Caption: The Canonical NF-κB Signaling Pathway.

Mechanism of Inhibition by this compound

This compound is a potent and selective small molecule inhibitor of IκB kinase. Its primary mechanism of action is the direct inhibition of the catalytic activity of the IKK complex, with a notable preference for the IKKβ subunit.[10][11] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of IKKβ.[11] This binding event prevents the phosphorylation of IκBα, which is the critical step for its degradation.

By stabilizing the IκBα protein, this compound effectively "locks" the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity.[11][12] The consequence is a broad suppression of the expression of NF-κB target genes, including those encoding proinflammatory cytokines and cellular adhesion molecules.

Caption: Mechanism of Action of this compound.

Quantitative Inhibitory Profile of this compound

This compound demonstrates high potency against the IKK complex in cell-free kinase assays. Its selectivity is a critical aspect of its utility as a research tool, though it is known to inhibit other kinases at higher concentrations.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| IKKβ (IKK2) | 40 | [10][12][13] |

| IKK Complex | 70 | [10][12][13] |

| IKKα (IKK1) | 200 | [10][12][13] |

| LRRK2 | 50 | [10][13] |

| PKD3 | 99.7 | [13] |

| PKD2 | 115 | [13] |

| PKD1 | 153.9 |[13] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

The in vitro activity of this compound translates to potent effects in cellular assays, where it inhibits downstream events of NF-κB activation, such as the expression of adhesion molecules in response to TNF-α stimulation.

Table 2: Cellular Activity of this compound in TNF-α-Stimulated HUVECs

| Cellular Target | IC₅₀ (µM) | Reference(s) |

|---|---|---|

| E-selectin expression | 1.0 | |

| ICAM-1 expression | 0.5 |

| VCAM-1 expression | 0.3 | |

Experimental Protocols for Studying IKK Inhibition

A multi-assay approach is required to fully characterize the effects of an IKK inhibitor like this compound. The following are detailed protocols for key experiments.

Caption: General Experimental Workflow for IKK Inhibitor Evaluation.

IKK In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the IKK complex.

Objective: To determine the IC₅₀ value of this compound against IKKβ.

Materials:

-

Recombinant human IKKβ enzyme.

-

Kinase reaction buffer (e.g., 10 mM HEPES, 5 mM MgCl₂, 1 mM MnCl₂, 50 mM DTT).[14]

-

Substrate: GST-tagged IκBα (1-62).[14]

-

ATP solution.

-

[γ-³²P]-ATP for radioactive detection or an ADP-Glo™ Kinase Assay kit for luminescence-based detection.[14][15]

-

This compound serially diluted in DMSO.

Protocol (Radioactive Method):

-

Prepare a master mix containing kinase reaction buffer, GST-IκBα substrate, and recombinant IKKβ enzyme.

-

Aliquot the master mix into reaction tubes.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the tubes and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a mix of "cold" ATP and [γ-³²P]-ATP.[14]

-

Allow the reaction to proceed for 30-45 minutes at 30°C.[15]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated GST-IκBα substrate.

-

Quantify band intensity using densitometry.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to calculate the IC₅₀.

Western Blot Analysis for IκBα Degradation

This assay assesses the ability of this compound to prevent the degradation of IκBα in a cellular context.

Objective: To measure the effect of this compound on TNF-α-induced IκBα phosphorylation and degradation.

Materials:

-

HeLa cells or other suitable cell line.

-

Cell culture medium, TNF-α, this compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Protocol:

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 1-2 hours.[13]

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash and apply chemiluminescence substrate.

-

Image the blot. A successful inhibition by this compound will show a dose-dependent decrease in the phospho-IκBα signal and a corresponding stabilization (lack of degradation) of the total IκBα signal compared to the TNF-α-only treated sample.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Objective: To quantify the inhibition of NF-κB-dependent gene transcription by this compound.

Materials:

-

HEK293 cells.

-

NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of a luciferase gene).

-

Transfection reagent.

-

Luciferase assay reagent.

-

This compound, TNF-α.

Protocol:

-

Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Allow cells to express the plasmids for 24 hours.

-

Pre-treat the transfected cells with serial dilutions of this compound for 1-3 hours.[10]

-

Stimulate with TNF-α for 5-6 hours to induce NF-κB activation.[10]

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC₅₀ value.

In Vivo Efficacy

This compound has been shown to be orally bioavailable and demonstrates significant activity in animal models of inflammation.[12] In a mouse model of thioglycollate-induced peritonitis, this compound inhibited neutrophil extravasation. Furthermore, in models of sepsis induced by LPS or cecal ligation and puncture (CLP), treatment with this compound attenuated multiple organ dysfunction, including cardiac and renal dysfunction and hepatocellular injury.[3][16] This protective effect was associated with reduced phosphorylation of IκBα, decreased nuclear translocation of p65, and attenuated expression of inducible nitric oxide synthase (iNOS) in heart and liver tissues.[3]

Conclusion

This compound is a well-characterized, selective inhibitor of the IKK complex, primarily targeting the IKKβ subunit. Its mechanism of action—preventing IκBα phosphorylation and degradation—leads to the cytoplasmic retention of NF-κB and a potent blockade of inflammatory gene expression. The quantitative data from in vitro and cellular assays confirm its high potency. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound to investigate the role of the NF-κB pathway in various biological and pathological processes. Its demonstrated efficacy in vivo underscores the therapeutic potential of targeting the IKK/NF-κB axis and solidifies the utility of this compound as a critical tool for drug development and inflammation research.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Potential IKK-β Inhibitors using Molecular Docking and Molecular Dynamics Techniques for their Anti-cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Inhibition of choriodecidual cytokine production and inflammatory gene expression by selective I-κB kinase (IKK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. selleckchem.com [selleckchem.com]

- 11. scbt.com [scbt.com]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. diabetesjournals.org [diabetesjournals.org]

A Foundational Research Guide on IKK-16 and Apoptosis for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IκB kinase (IKK) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, particularly cancer, where it often promotes cell survival and proliferation by activating the NF-κB transcription factor. Consequently, inhibitors of the IKK complex are of significant interest as potential therapeutic agents. This technical guide focuses on IKK-16, a selective inhibitor of IKK, and its role in the induction of apoptosis, or programmed cell death. Understanding the precise mechanisms by which IKK-16 triggers apoptosis is paramount for its development as an anti-cancer therapeutic. This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways associated with IKK-16-induced apoptosis.

IKK-16: A Selective Inhibitor of the IκB Kinase Complex

IKK-16 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). IKK-16 exhibits inhibitory activity against both IKKα and IKKβ, as well as the entire IKK complex.[1]

Table 1: In Vitro Inhibitory Activity of IKK-16[1]

| Target | IC50 (nM) |

| IKKα | 200 |

| IKKβ | 40 |

| IKK complex | 70 |

IC50 values represent the concentration of IKK-16 required to inhibit 50% of the kinase activity in a cell-free assay.

The Role of IKK-16 in Inducing Apoptosis

The primary mechanism by which IKK inhibition induces apoptosis is through the suppression of the NF-κB signaling pathway.[2] NF-κB is a transcription factor that, when activated, promotes the expression of a wide range of anti-apoptotic genes, including cFLIP (cellular FLICE-like inhibitory protein). cFLIP is a key regulator of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.

By inhibiting the IKK complex, IKK-16 prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, including cFLIP. The resulting decrease in cFLIP levels allows for the activation of caspase-8, which in turn initiates a caspase cascade, leading to the execution of apoptosis.[3][4]

Quantitative Analysis of IKK-16 Induced Apoptosis

While specific quantitative data for apoptosis induction by IKK-16 across various cancer cell lines is not extensively available in a consolidated format, studies with other IKK inhibitors and related pathways provide insights into the expected outcomes. For instance, treatment of mouse keratinocytes with IKK-16 has been shown to activate caspase-3/7, key executioner caspases in the apoptotic pathway.[5]

Further research is required to generate comprehensive tables detailing the percentage of apoptotic cells (as measured by Annexin V/PI staining) and the fold-change in caspase-3/7 activity across a panel of cancer cell lines treated with varying concentrations of IKK-16. This data is crucial for determining the therapeutic window and identifying cancer types most susceptible to IKK-16 treatment.

Key Signaling Pathways

The signaling pathway of IKK-16-induced apoptosis primarily involves the inhibition of the canonical NF-κB pathway, leading to the activation of the extrinsic apoptosis pathway.

IKK-16 Induced Apoptosis Signaling Pathway

Caption: IKK-16 inhibits the IKK complex, preventing NF-κB activation and cFLIP expression, leading to caspase-8-mediated apoptosis.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to advancing research. The following sections detail the methodologies for key assays used to study IKK-16-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

Workflow:

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of IKK-16 for the indicated time points. Include both untreated and positive controls.

-

Harvesting: For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Immediately analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate. When added to the cell lysate, active caspase-3 and -7 cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal proportional to the caspase activity.

Workflow:

Caption: Workflow for Caspase-3/7 activity assay.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well, white-walled plate at a density appropriate for the cell line and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of IKK-16 concentrations and for various durations. Include appropriate controls.

-

Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at low speed for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. For apoptosis studies, it is crucial to detect the cleavage of caspases (e.g., caspase-8, caspase-3) and the expression levels of regulatory proteins like cFLIP.

Detailed Protocol:

-

Cell Lysis: After treatment with IKK-16, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-8, anti-cleaved caspase-3, anti-cFLIP, and a loading control like anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

IKK-16 presents a promising therapeutic strategy for cancers that are dependent on the NF-κB survival pathway. Its ability to induce apoptosis by inhibiting the IKK complex and subsequently downregulating anti-apoptotic proteins like cFLIP provides a clear rationale for its further investigation.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Generating a robust dataset of IKK-16's apoptotic effects across a wide range of cancer cell lines to identify sensitive and resistant phenotypes.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of IKK-16 in preclinical animal models of various cancers.

-

Combination Therapies: Exploring the synergistic potential of IKK-16 with other anti-cancer agents, such as conventional chemotherapy or other targeted therapies.

-

Biomarker Discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to IKK-16 treatment.

This foundational guide provides the necessary framework for researchers and drug developers to design and execute experiments that will further elucidate the therapeutic potential of IKK-16 as an apoptosis-inducing anti-cancer agent. The detailed protocols and signaling pathway diagrams serve as a valuable resource for advancing our understanding of IKK-16's mechanism of action and accelerating its path toward clinical application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavage of cFLIP restrains cell death during viral infection and tissue injury and favors tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-8 auto-cleavage regulates programmed cell death and collaborates with RIPK3/MLKL to prevent lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical application of a dual ABC transporter substrate and NF-κB inhibitor blocks multiple sources of cutaneous inflammation in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: IKK 16 for In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the IKK 16 inhibitor in in vitro kinase assays. This document outlines the inhibitor's characteristics, a detailed experimental protocol, and essential data for researchers investigating the NF-κB signaling pathway and developing targeted therapeutics.

Introduction

This compound, also known as IKK-IN-1, is a potent and selective inhibitor of the IκB kinase (IKK) family, which plays a pivotal role in the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] The IKK complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is a critical regulator of inflammatory responses, cell survival, and proliferation.[4][5] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of the IKK complex and for the initial stages of drug discovery.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the catalytic subunits of the IKK complex. By binding to the ATP-binding pocket of IKKα and IKKβ, it prevents the phosphorylation of the inhibitor of κB (IκB) proteins.[5] In unstimulated cells, IκB proteins sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex phosphorylates IκBα at serine residues 32 and 36, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on NF-κB, allowing its translocation to the nucleus, where it regulates the expression of target genes. This compound effectively blocks this cascade by inhibiting the initial phosphorylation step.

Applications in Research

-

Elucidation of NF-κB Signaling: this compound is a crucial tool for studying the upstream regulation and downstream consequences of IKK activity in various cellular contexts.

-

Target Validation: Researchers can use this compound to validate the IKK complex as a therapeutic target in different disease models.

-

Drug Discovery: It serves as a reference compound in high-throughput screening campaigns to identify novel IKK inhibitors.

-

Cellular Process Studies: this compound can be employed to investigate the role of the NF-κB pathway in apoptosis, cell proliferation, and immune responses.[2]

Advantages and Limitations

Advantages:

-

Potency: this compound exhibits low nanomolar potency against the IKK complex.[1][2][3]

-

Selectivity: It displays selectivity for IKKβ over IKKα.[1][2][3]

-

Cell Permeability: this compound is cell-permeable, making it suitable for both biochemical and cell-based assays.

Limitations:

-

Off-Target Effects: While relatively selective, this compound has been shown to inhibit other kinases, such as Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms, at higher concentrations.[6] Researchers should consider these off-target effects when interpreting data.

-

Broad Kinase Profiling: Comprehensive kinase selectivity profiling data against a large panel of kinases is not widely available in the public domain. It is recommended to perform broader kinase screening for drug development purposes.

-

ATP Competitiveness: As an ATP-competitive inhibitor, the in vitro potency of this compound can be influenced by the ATP concentration in the assay.

Quantitative Data

The inhibitory activity of this compound against various kinases is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against IKK Isoforms

| Kinase | IC50 (nM) |

| IKKα (IKK1) | 200[1][2][3] |

| IKKβ (IKK2) | 40[1][2][3] |

| IKK complex | 70[1][2][3] |

Table 2: In Vitro Inhibitory Activity of this compound against Selected Off-Target Kinases

| Kinase | IC50 (nM) |

| LRRK2 | 50[6] |

| PKD1 | 153.9[6] |

| PKD2 | 115[6] |

| PKD3 | 99.7[6] |

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for this compound

This protocol provides a general framework for determining the IC50 of this compound against IKKβ using a non-radiometric, luminescence-based ADP detection method. This can be adapted for other IKK isoforms and other detection methods (e.g., radiometric using [γ-³²P]ATP and autoradiography).

Materials and Reagents:

-

Recombinant human IKKβ (or IKKα, IKK complex)

-

This compound inhibitor

-

IKK substrate: e.g., IκBα peptide (biotinylated or GST-tagged) or a generic kinase substrate like Myelin Basic Protein (MBP) if specificity is not a concern. A commonly used peptide substrate is IKKtide.

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100. Note: Buffer composition may need optimization.

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well plates suitable for luminescence readings

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM). A 10-point, 3-fold serial dilution is recommended.

-

Further dilute the compound dilutions in Kinase Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for "blank" (no enzyme), "positive control" (enzyme, no inhibitor), and "test compound" (enzyme with varying concentrations of this compound).

-

Add 5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the appropriate wells.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase and substrate in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be predetermined.

-

Add 10 µL of the kinase/substrate master mix to each well, except for the "blank" wells. For the "blank" wells, add 10 µL of Kinase Assay Buffer with the substrate.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation and Incubation:

-

Prepare the ATP solution in Kinase Assay Buffer at a concentration that is at or near the Km for the specific kinase being tested (typically 10-100 µM).

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen ADP detection reagent (e.g., ADP-Glo™). This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP and measure the resulting luminescence.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Normalize the data to the "positive control" (100% activity) and "no enzyme" control (0% activity).

-

Plot the percent inhibition versus the log of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the this compound in vitro kinase assay.

References

- 1. apexbt.com [apexbt.com]

- 2. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for IKK 16 in a Murine Model of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of IKK 16, a selective inhibitor of the IκB kinase (IKK) complex, in murine models of sepsis. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in mitigating the systemic inflammation and multiple organ dysfunction characteristic of sepsis.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The nuclear factor-κB (NF-κB) signaling pathway plays a central role in orchestrating the inflammatory cascade during sepsis.[1][2][3] Activation of the IKK complex is a critical step in the canonical NF-κB pathway, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][2][3][4]

This compound is a potent and selective inhibitor of IKK, with IC50 values of 40 nM, 70 nM, and 200 nM for IKK2, the IKK complex, and IKK1, respectively.[5][6][7] By blocking IKK activity, this compound prevents the activation of NF-κB, thereby attenuating the inflammatory response.[8] Studies in murine models have demonstrated that this compound administration, even after the onset of sepsis, can reduce multiple organ dysfunction, including cardiac, renal, and hepatic injury, and decrease the expression of pro-inflammatory mediators.[1][2][3][9]

Mechanism of Action of this compound in Sepsis

During sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) activate pattern recognition receptors (PRRs), leading to the recruitment and activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB p65/p50 heterodimer to translocate into the nucleus, where it binds to κB sites in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[1][9]

This compound directly inhibits the catalytic activity of the IKK complex.[8] This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the nuclear translocation of NF-κB.[1][9] This leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, and a subsequent decrease in the inflammatory response and organ damage.[1][9] Interestingly, treatment with this compound has also been shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), suggesting the activation of pro-survival pathways.[1][2]

References

- 1. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse [ouci.dntb.gov.ua]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. scbt.com [scbt.com]

- 9. journals.biologists.com [journals.biologists.com]

a application of IKK 16 in cancer cell line studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKK 16 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[4][5] In many cancer cells, constitutive activation of the NF-κB pathway is a key mechanism for promoting cell survival, resisting apoptosis, and driving tumor progression.[4][6] Consequently, inhibiting the IKK complex presents a strategic approach for cancer therapy.[4][5] this compound acts as an ATP-competitive inhibitor, primarily targeting the catalytic subunits of the IKK complex, IKKα and IKKβ.[7] Its ability to block NF-κB activation makes it a valuable tool for investigating the role of this pathway in cancer and for evaluating potential therapeutic strategies.

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of IκB proteins by the IKK complex.[2][7] In the canonical NF-κB pathway, IKK-mediated phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome.[7][8][9] This process liberates NF-κB dimers (most commonly the p65/p50 heterodimer), allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation.[4][5][10] By inhibiting IKK, this compound prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type |

| IKKβ (IKK-2) | 40 nM | Cell-free |

| IKK complex | 70 nM | Cell-free |

| IKKα (IKK-1) | 200 nM | Cell-free |